molecular formula C11H10FNO2S B14391778 2-(6-Fluoro-5-methoxy-1-benzothiophen-3-yl)acetamide CAS No. 89818-33-7

2-(6-Fluoro-5-methoxy-1-benzothiophen-3-yl)acetamide

Cat. No.: B14391778
CAS No.: 89818-33-7
M. Wt: 239.27 g/mol
InChI Key: AWVZEOWESIGRSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Fluoro-5-methoxy-1-benzothiophen-3-yl)acetamide is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of a fluoro and methoxy group on the benzothiophene ring, along with an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Fluoro-5-methoxy-1-benzothiophen-3-yl)acetamide typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the cyclization of appropriate precursors.

    Introduction of Fluoro and Methoxy Groups: The fluoro and methoxy groups are introduced through electrophilic aromatic substitution reactions.

    Acetamide Formation: The acetamide group is introduced by reacting the intermediate compound with acetic anhydride or acetyl chloride under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Fluoro-5-methoxy-1-benzothiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-Fluoro-5-methoxy-1-benzothiophen-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(6-Fluoro-5-methoxy-1-benzothiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The presence of the fluoro and methoxy groups can influence its binding affinity and selectivity towards certain enzymes or receptors. The acetamide group may also play a role in its biological activity by facilitating interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-1-benzothiophen-2-yl)methanamine hydrochloride
  • 6-Fluoro-5-methoxy-benzothiazol-2-ylamine

Uniqueness

2-(6-Fluoro-5-methoxy-1-benzothiophen-3-yl)acetamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The combination of fluoro, methoxy, and acetamide groups on the benzothiophene core differentiates it from other similar compounds and may result in unique reactivity and biological activity.

Properties

CAS No.

89818-33-7

Molecular Formula

C11H10FNO2S

Molecular Weight

239.27 g/mol

IUPAC Name

2-(6-fluoro-5-methoxy-1-benzothiophen-3-yl)acetamide

InChI

InChI=1S/C11H10FNO2S/c1-15-9-3-7-6(2-11(13)14)5-16-10(7)4-8(9)12/h3-5H,2H2,1H3,(H2,13,14)

InChI Key

AWVZEOWESIGRSM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CS2)CC(=O)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.